molecular formula C13H11ClO2 B6380853 3-Chloro-5-(4-methoxyphenyl)phenol, 95% CAS No. 1261979-79-6

3-Chloro-5-(4-methoxyphenyl)phenol, 95%

Cat. No. B6380853
CAS RN: 1261979-79-6
M. Wt: 234.68 g/mol
InChI Key: CLFCGKUTAQKLGP-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)phenol, 95% (3C5MPP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of approximately 220 g/mol and a melting point of approximately 130 °C. 3C5MPP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3C5MPP has been studied for its potential applications in biochemistry, physiology, and medicine.

Scientific Research Applications

3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and medicine.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-methoxyphenyl)phenol, 95% acts as a Lewis acid, meaning that it can accept a pair of electrons from an electron-rich species, such as a nucleophile, and form a covalent bond. This reaction can then facilitate the formation of other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to interact with certain proteins, enzymes, and hormones in the body, suggesting that it may have a role in regulating certain biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used in a variety of research applications. However, there are some limitations to its use. For example, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not very stable and can decompose relatively quickly. In addition, its toxicity and potential for causing skin irritation make it unsuitable for certain experiments.

Future Directions

There are several potential future directions for research on 3-Chloro-5-(4-methoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medicine. In addition, further research into its stability and toxicity could help to identify ways to improve its safety and efficacy for use in laboratory experiments. Finally, further research into its use as a catalyst and reagent in organic synthesis could help to identify new and more efficient methods of synthesis.

Synthesis Methods

3-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-chlorophenol with 4-methoxyphenol in the presence of a base, such as sodium hydroxide, at a temperature of approximately 150 °C. The reaction yields 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in approximately 95% yield. This method is relatively simple and cost-effective, making it a popular choice for research applications.

properties

IUPAC Name

3-chloro-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFCGKUTAQKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685888
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-methoxyphenyl)phenol

CAS RN

1261979-79-6
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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